molecular formula C18H21NO4 B14793100 2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid;1-phenylethanamine

2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid;1-phenylethanamine

Cat. No.: B14793100
M. Wt: 315.4 g/mol
InChI Key: DCLWRXYFJCMXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid;1-phenylethanamine is a compound that combines the structural features of benzofuran and phenylethanamine. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . Phenylethanamine, on the other hand, is a well-known organic compound with various applications in pharmaceuticals and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid involves several steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted phenol with an appropriate aldehyde or ketone can lead to the formation of the benzofuran ring . The reaction conditions often involve the use of catalysts such as aluminum chloride or other Lewis acids .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-3-one derivatives, while reduction can yield dihydrobenzofuran derivatives .

Scientific Research Applications

2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Shares the benzofuran ring structure but lacks the acetic acid and phenylethanamine moieties.

    Phenylethanamine: Contains the phenylethanamine structure but lacks the benzofuran ring.

Uniqueness

2-(6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid;1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.C8H11N/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7;1-7(9)8-5-3-2-4-6-8/h1-2,4,6,11H,3,5H2,(H,12,13);2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWRXYFJCMXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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